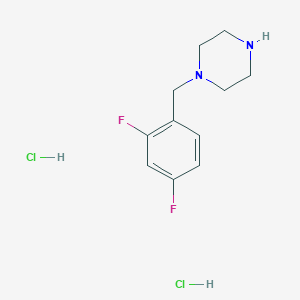

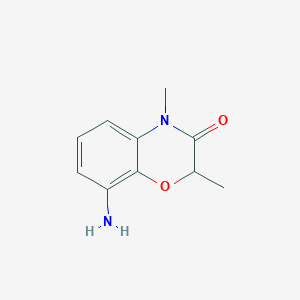

![molecular formula C34H22O4 B3038667 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde CAS No. 883835-33-4](/img/structure/B3038667.png)

4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is a complex organic compound . It has a molecular formula of C34H22O4 . This compound contains a total of 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, 1,2,4,5-Tetrakis-(4-formylphenyl)benzene, a related compound, is used to synthesize substituted covalent organic frameworks (COFs) through condensation reactions . Another compound, 4,4’‘,4’‘’'-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde], undergoes condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous covalent organic framework .

Molecular Structure Analysis

The molecular structure of “4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is complex, with a total of 60 atoms, including 22 Hydrogen atoms, 34 Carbon atoms, and 4 Oxygen atoms . It also contains 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .

Scientific Research Applications

1. Optoelectronic Processes in Covalent Organic Frameworks (COFs) This compound can be used as a building block in the construction of COFs. These frameworks are crystalline porous materials that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers. This opens the door to numerous functionalities and potential applications, including the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts or electrodes, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .

Solar-Driven Applications of COFs

COFs made from this compound can be used in solar-driven applications, including water splitting, CO2 conversion, and photocatalytic degradation of pollutants in wastewater .

Environmental Remediation

COFs synthesized from this compound can be used in environmental remediation. They can be used in sewage treatment, antibacterial application, atmospheric water extraction, iodine vapor adsorption, and flue gas separation .

Hydrogen Evolution

When dispersed in water and combined with platinum nanoparticles as a proton reduction catalyst and triethanolamine as a sacrificial donor, the hydrogen evolution from COFs made from this compound can reach high values .

5. Synthesis of Electro- and Photoactive COFs This compound can be used in the synthesis of electro- and photoactive COFs. These COFs can be used in the construction of well-defined novel optoelectronic materials and devices .

Synthesis of Benzoxazole

This compound can react with 2,5-diamino-1,4-benzenediol dihydrate (DABD) under solar irradiation to produce a dark yellow benzoxazole .

These are just a few of the many potential applications of “4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde”. The modular nature of COFs allows for an immense variety of building blocks, opening the door to numerous different functionalities and potential applications .

Mechanism of Action

Target of Action

It is known that this compound is used as an organic intermediate in the synthesis of covalent organic frameworks (cofs) . COFs are a class of polymers with high porosity and structural periodicity .

Mode of Action

It is known to participate in the formation of cofs . These frameworks are formed through the precise organization of molecular building blocks into two-dimensional (2D) layered structures or three-dimensional (3D) networks .

Biochemical Pathways

The compound is involved in the synthesis of COFs, which are formed through a condensation reaction . The resulting COFs have shown promising applications in molecule storage and separation, heterogeneous catalysis, sensing, energy storage, and optoelectronics .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

The result of the action of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is the formation of COFs. These frameworks have inherent porosity and structural periodicity . They have shown promising applications in various fields, including molecule storage and separation, heterogeneous catalysis, sensing, energy storage, and optoelectronics .

Action Environment

The action of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is influenced by environmental factors such as temperature. For instance, the synthesis of COFs involving this compound takes place over three days at a temperature of 90°C, which is then lowered to room temperature .

properties

IUPAC Name |

4-[2,4,5-tris(4-formylphenyl)phenyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYERQSUZHFINIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B3038593.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B3038595.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3038596.png)

![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)

![5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038600.png)

![3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038601.png)

![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3038605.png)